molecular formula C25H35N5O4 B024494 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline CAS No. 102367-57-7

7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline

Cat. No. B024494
CAS RN: 102367-57-7
M. Wt: 469.6 g/mol
InChI Key: QLXJTYNDIMITEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline, commonly known as DP-6, is a synthetic compound that belongs to the xanthine family. It is a potent and selective inhibitor of phosphodiesterase (PDE) enzyme, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). DP-6 is widely used in scientific research to investigate the physiological and biochemical effects of PDE inhibition.

Mechanism Of Action

DP-6 exerts its pharmacological effects by selectively inhibiting the 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline enzyme, which leads to an increase in intracellular levels of cAMP. This, in turn, activates protein kinase A (PKA) and other downstream signaling pathways, resulting in various physiological responses. The exact mechanism of action of DP-6 is still not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Biochemical and Physiological Effects
DP-6 has been shown to have various biochemical and physiological effects, including:
- Bronchodilation: DP-6 has been shown to relax airway smooth muscle and improve lung function in animal models of asthma and COPD.
- Vasodilation: DP-6 has been shown to increase blood flow and reduce vascular resistance in various tissues, including the pulmonary and coronary arteries.
- Anti-inflammatory: DP-6 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential therapeutic role in inflammatory diseases.
- Cardioprotective: DP-6 has been shown to protect against ischemia-reperfusion injury and improve cardiac function in animal models of myocardial infarction.

Advantages And Limitations For Lab Experiments

DP-6 has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition: DP-6 is a potent and selective inhibitor of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline, making it a useful tool for studying the role of this enzyme in various physiological processes.
- Well-characterized: DP-6 has been extensively studied and characterized in the scientific literature, making it a reliable and well-established compound.
- Commercially available: DP-6 is commercially available from various suppliers, making it easy to obtain for laboratory experiments.
Some of the limitations of DP-6 include:
- Limited solubility: DP-6 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
- Potential off-target effects: Although DP-6 is a selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitor, it may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
- Lack of clinical translation: DP-6 is primarily used in laboratory experiments and has not been extensively studied in clinical trials, limiting its potential for clinical translation.

Future Directions

There are several future directions for research on DP-6 and 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition, including:
- Elucidating the molecular targets and signaling pathways of DP-6: Further research is needed to understand the exact mechanism of action of DP-6 and its downstream effects on cellular signaling pathways.
- Investigating the therapeutic potential of DP-6 in various diseases: DP-6 has shown promising results in animal models of asthma, COPD, and cardiovascular diseases, and further research is needed to evaluate its potential as a therapeutic agent in humans.
- Developing more potent and selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitors: The development of more potent and selective 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibitors could lead to the discovery of new therapeutic targets and treatments for various diseases.
- Studying the role of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition in other physiological processes: 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition has been implicated in various physiological processes, including memory formation, immune function, and cancer progression, and further research is needed to understand its role in these processes.

Synthesis Methods

DP-6 can be synthesized using a multi-step process that involves the reaction of theophylline with benzoyl chloride and diisobutylamine. The final product is obtained after purification through column chromatography and recrystallization. The synthesis of DP-6 is well-documented in the scientific literature, and the compound is commercially available from various suppliers.

Scientific Research Applications

DP-6 has been extensively used in scientific research to investigate the role of 7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline inhibition in various physiological and pathological processes. It has been shown to have anti-inflammatory, bronchodilatory, and vasodilatory effects, making it a potential therapeutic agent for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.

properties

CAS RN

102367-57-7

Product Name

7-(3-Diisobutylamino-2-benzoyloxypropyl)theophylline

Molecular Formula

C25H35N5O4

Molecular Weight

469.6 g/mol

IUPAC Name

[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propan-2-yl] benzoate

InChI

InChI=1S/C25H35N5O4/c1-16(2)13-30(14-17(3)4)15-19(34-24(32)18-10-8-7-9-11-18)12-20-26-21-22(27-20)28(5)25(33)29(6)23(21)31/h7-11,16-17,19H,12-15H2,1-6H3,(H,26,27)

InChI Key

QLXJTYNDIMITEA-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CN(CC(C)C)CC(CC1=NC2=C(N1)C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.